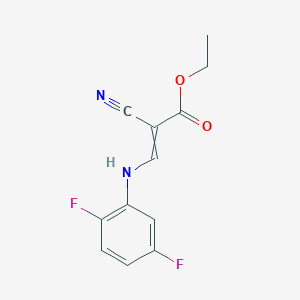

Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate

Description

Properties

Molecular Formula |

C12H10F2N2O2 |

|---|---|

Molecular Weight |

252.22 g/mol |

IUPAC Name |

ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate |

InChI |

InChI=1S/C12H10F2N2O2/c1-2-18-12(17)8(6-15)7-16-11-5-9(13)3-4-10(11)14/h3-5,7,16H,2H2,1H3 |

InChI Key |

WEYNZBYZZUOMCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CNC1=C(C=CC(=C1)F)F)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Chemical Structure Analysis and Characterization of Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Medicinal Chemistry Significance

In the landscape of modern drug discovery, the rational design of heterocyclic scaffolds relies heavily on the precise assembly of highly functionalized intermediates. Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate (also systematically known as ethyl 2-cyano-3-(2,5-difluoroanilino)acrylate) is a pivotal "push-pull" enamine intermediate. It serves as the direct precursor for the synthesis of 5,8-difluoro-4-hydroxyquinoline-3-carbonitriles via the thermal Gould-Jacobs cyclization[1].

This specific fluorinated quinoline core is a privileged pharmacophore, forming the backbone of numerous broad-spectrum fluoroquinolone antibiotics, antimalarial agents targeting the Plasmodium falciparum bc1 complex[2], and highly selective kinase inhibitors. In this technical guide, we dissect the mechanistic synthesis, stereochemical logic, and spectroscopic causality of this critical intermediate, providing a self-validating protocol for its isolation.

Mechanistic Synthesis & Atom-Economical Assembly

The synthesis of ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate is achieved through a highly efficient, atom-economical condensation between 2,5-difluoroaniline and ethyl (ethoxymethylene)cyanoacetate (EMCA)[1][3].

The Causality of the Reaction Pathway

The reaction proceeds via a nucleophilic addition-elimination mechanism. The electron-deficient alkene of EMCA, activated by both the cyano and ester groups, acts as a potent electrophile. The primary amine of 2,5-difluoroaniline attacks the ethoxymethylene carbon, forming a transient zwitterionic tetrahedral intermediate. A subsequent proton shift and the thermodynamically driven elimination of ethanol yield the highly conjugated target enamine.

Caption: Nucleophilic addition-elimination mechanism forming the enamine target.

Conformational Analysis & Stereochemical Logic

While the condensation of anilines with EMCA can theoretically yield a mixture of E and Z isomers[4], the Z-isomer is overwhelmingly favored and acts as a thermodynamic sink. Understanding this stereochemical preference is critical, as it dictates the spatial arrangement required for downstream cyclization.

-

Intramolecular Hydrogen Bonding: The Z-geometry places the N-H proton in close proximity to the ester carbonyl oxygen, forming a highly stable 6-membered pseudoring.

-

Steric Relief: The E-isomer forces the bulky 2,5-difluoroaryl ring into a severe steric clash with the ethyl ester moiety.

-

Electronic Coplanarity: The hydrogen bond locks the molecule into a rigid, planar conformation. This maximizes the orbital overlap of the nitrogen lone pair with the

-system of the double bond and the electron-withdrawing cyano group, creating a powerful "push-pull" resonance system.

Caption: Thermodynamic logic governing the Z-isomer preference via intramolecular hydrogen bonding.

Spectroscopic Characterization: The Core Analysis

The structural integrity of this intermediate is verified through a combination of NMR and FT-IR spectroscopy. The chemical shifts are not merely data points; they are direct physical manifestations of the molecule's electronic environment.

-

The Push-Pull Effect in

H NMR: The vinyl proton (=CH-N) appears as a highly deshielded doublet at ~8.52 ppm. This extreme downfield shift is caused by the strong electron-withdrawing effect of the geminal cyano and ester groups. The large coupling constant (J = 13.5 Hz) between the vinyl proton and the N-H proton confirms their trans-diaxial-like arrangement, validating the Z-isomer geometry. -

The Hydrogen Bond Signature: The N-H proton is pushed to an extreme downfield position (~10.85 ppm) due to strong intramolecular hydrogen bonding with the ester carbonyl.

-

C Shielding Anomaly: The alpha-carbon (=C (CN)COOEt) is unusually shielded for an sp

Table 1: Summary of Quantitative Spectral Data

| Analytical Technique | Parameter / Shift | Assignment & Structural Causality |

| N-H : Extreme deshielding from intramolecular H-bond; coupled to vinyl proton. | ||

| =CH-N : Deshielded by push-pull system; trans-diaxial coupling with NH. | ||

| Aryl C-H : Complex multiplet due to | ||

| -CH | ||

| C=O : Conjugated ester carbonyl. | ||

| C-F : Aromatic carbons directly bonded to fluorine. | ||

| =CH-N : Vinyl carbon, deshielded by electronegative nitrogen. | ||

| =C(CN)COOEt : Alpha-carbon, highly shielded by enamine resonance. | ||

| FT-IR (ATR) | 3180 cm | N-H Stretch : Broadened and lowered by H-bonding. |

| 2215 cm | C | |

| 1620 cm | C=C Stretch : Highly polarized enamine double bond. |

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system incorporating mandatory In-Process Controls (IPCs)[3].

Step-by-Step Methodology

Step 1: Reagent Assembly & Condensation

-

Charge a 100 mL round-bottom flask with 2,5-difluoroaniline (50.0 mmol, 6.45 g) and absolute ethanol (25 mL).

-

Add ethyl (ethoxymethylene)cyanoacetate (52.5 mmol, 8.88 g, 1.05 eq) in one portion.

-

Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (80 °C) for 45 minutes.

-

Validation Check 1 (IPC-TLC): Analyze the reaction mixture via TLC (Hexane:EtOAc 3:1). The reaction is complete when the aniline spot (R

~0.6) is entirely consumed, replaced by a strongly UV-active product spot (R

Step 2: Crystallization & Isolation

-

Remove the heat source and allow the homogeneous solution to cool slowly to room temperature over 1 hour.

-

Transfer the flask to an ice bath (0–5 °C) for an additional 2 hours to drive complete precipitation.

-

Validation Check 2 (Visual): The successful formation of the Z-isomer is indicated by the precipitation of dense, off-white to pale yellow crystalline needles. A dark, oily mixture indicates failure of the elimination step or thermal degradation.

-

Collect the solid by vacuum filtration and wash the filter cake with ice-cold ethanol (2 × 10 mL) to remove residual unreacted EMCA.

Step 3: Drying & Structural Verification

-

Dry the crystals under high vacuum at 40 °C to constant weight.

-

Validation Check 3 (Crude NMR): Dissolve 5 mg of the crude solid in DMSO-

. The

Downstream Application: Regioselective Gould-Jacobs Cyclization

The ultimate utility of Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate lies in its thermal electrocyclic ring closure[1]. When heated in Dowtherm A at ~250 °C, the molecule undergoes a Gould-Jacobs-type cyclization.

The Regiochemical Imperative: Because the 2-position of the aniline ring is blocked by a fluorine atom, the cyclization is sterically forced to occur exclusively at the unsubstituted 6-position. Following the loss of ethanol and subsequent aromatization, this regioselective pathway yields 5,8-difluoro-4-hydroxyquinoline-3-carbonitrile in high purity. This predictable regiocontrol is precisely why the 2,5-difluoro substitution pattern is so highly valued in the rational design of novel quinolone therapeutics.

References

-

[1] USRE42376E1 - Substituted 3-cyanoquinolines | Google Patents |

-

[4] Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity | MDPI |

-

[3] Design, Synthesis and Evaluation of Organic and Metal Based Antimicrobial Agents | MURAL - Maynooth University |

-

[2] The development of quinolone esters as novel antimalarial agents targeting the Plasmodium falciparum bc1 protein complex | ResearchGate |

Sources

Physical Properties and Solubility Profile of 2,5-Difluoroanilino Acrylate Derivatives

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Derivatives of 2,5-difluoroanilino acrylate represent a promising class of compounds, leveraging the unique electronic properties of a difluorinated aniline moiety with the versatile reactivity of an acrylate group. The 2,5-difluoroaniline core is a key building block in medicinal chemistry, valued for its ability to modulate metabolic stability and binding interactions.[1] The acrylate functional group, in turn, offers a handle for polymerization and Michael additions, making these derivatives attractive for both pharmaceutical and material science applications.[2][3] A thorough understanding of their fundamental physical properties and solubility behavior is paramount for their successful synthesis, purification, formulation, and eventual application. This guide provides a comprehensive overview of the key physicochemical characteristics of these derivatives, outlines robust experimental protocols for their determination, and explains the scientific rationale behind these methodologies.

Introduction: The Significance of Physicochemical Characterization

In drug discovery and development, the journey from a synthesized molecule to a viable drug candidate is critically dependent on its physicochemical properties. For 2,5-difluoroanilino acrylate derivatives, two areas are of primary importance:

-

Physical Properties: Characteristics such as melting point and spectroscopic data (NMR, IR, MS) serve as the compound's fingerprint. They are essential for confirming chemical identity, assessing purity, and ensuring batch-to-batch consistency. An impure compound, for instance, will exhibit a depressed and broadened melting point, signaling the need for further purification.[4][5]

-

Solubility Profile: Solubility is a critical determinant of a drug's bioavailability and developability.[6][7] Poor aqueous solubility can hinder absorption in the gastrointestinal tract, while an understanding of solubility in organic solvents is crucial for designing efficient purification processes like recrystallization and for preparing stock solutions for screening assays.[8][9][10]

This guide is structured to provide both the theoretical underpinnings and the practical, field-proven protocols necessary to fully characterize this important class of molecules.

Part I: Physical Properties and Spectroscopic Characterization

The first step after synthesizing a novel 2,5-difluoroanilino acrylate derivative is to confirm its identity and purity. This is achieved through a combination of physical measurements and spectroscopic analysis.

Melting Point Analysis

The melting point is a robust and fundamental indicator of purity for a crystalline solid.[5] A pure compound will have a sharp, well-defined melting range, typically spanning 0.5-1.0°C. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range.[4]

This protocol describes the use of a standard digital melting point apparatus, a reliable method for this determination.

Causality: The key to an accurate measurement is a slow heating rate near the melting point (~1-2°C per minute).[11] This ensures that the temperature of the heating block and the sample are in thermal equilibrium, providing a true reading of the melting transition.[11]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heat transfer.[5]

-

Loading the Capillary: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. For consistent results, drop the capillary through a long glass tube to pack the sample tightly to a height of 2-3 mm.[11]

-

Initial Determination (Rapid Scan): Place the capillary in the apparatus. Heat rapidly to get an approximate melting range. This saves time and identifies the temperature window for the precise measurement.[11]

-

Accurate Determination: Allow the apparatus to cool at least 20°C below the approximate melting point. Using a fresh sample, heat rapidly to within 20°C of the expected melting point, then reduce the heating rate to 1-2°C per minute.[11]

-

Recording the Range:

-

T1: Record the temperature at which the first droplet of liquid is visible.

-

T2: Record the temperature at which the last solid crystal melts.

-

The melting range is reported as T1 - T2.

-

Spectroscopic Characterization Workflow

Spectroscopy provides unambiguous structural confirmation. A combination of NMR, IR, and Mass Spectrometry is typically required to fully characterize a new molecule.[12][13]

Caption: A typical workflow for the purification and spectroscopic characterization of a new chemical entity.

NMR provides the most detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: Protons on the difluorinated ring will appear as complex multiplets due to both H-H and H-F coupling. The vinylic proton of the acrylate group will typically be a singlet deshielded by the carbonyl and the aromatic ring. Protons on the ester alkyl chain will show characteristic splitting patterns (e.g., a triplet and a quartet for an ethyl ester).

-

¹³C NMR: The carbonyl carbon of the acrylate is a key diagnostic peak around 160-170 ppm. Carbons bonded to fluorine will show large C-F coupling constants.

IR spectroscopy is excellent for identifying the presence of key functional groups.[12][13]

-

~3400 cm⁻¹: N-H stretch of the secondary amine.

-

~2950 cm⁻¹: C-H stretches of the alkyl groups.

-

~1720 cm⁻¹: A strong C=O stretch from the acrylate carbonyl.

-

~1620 cm⁻¹: C=C stretch of the acrylate.

-

~1250 cm⁻¹: C-O stretch of the ester.

-

~1100-1300 cm⁻¹: Strong C-F stretching vibrations.

MS provides the molecular weight and, with high resolution, the molecular formula.[13]

-

Molecular Ion Peak (M⁺): The primary peak will correspond to the molecular weight of the derivative.

-

Fragmentation: Common fragmentation patterns may include the loss of the ester's alkoxy group (-OR) or cleavage of the acrylate moiety.

Summary of Physical Properties

The following table provides representative data for a hypothetical derivative, Ethyl 2-((2,5-difluorophenyl)amino)acrylate .

| Property | Expected Value / Characteristics | Significance |

| Appearance | White to off-white crystalline solid | Basic physical identification |

| Molecular Formula | C₁₁H₁₁F₂NO₂ | Confirmed by High-Resolution MS |

| Molecular Weight | 227.21 g/mol | Confirmed by MS |

| Melting Point | 85-87 °C (for a pure sample) | Key indicator of purity |

| ¹H NMR (CDCl₃) | δ 8.5 (br s, 1H, NH), 7.8 (s, 1H, =CH), 6.8-7.2 (m, 3H, Ar-H), 4.3 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃) | Structural confirmation of H framework |

| IR (KBr, cm⁻¹) | 3410 (N-H), 1715 (C=O), 1625 (C=C), 1240 (C-O), 1150 (C-F) | Functional group identification |

Part II: The Solubility Profile

Solubility dictates how a compound can be handled, purified, and formulated. A comprehensive profile across a range of solvents is essential. Solubility can be considered in two primary forms: kinetic and thermodynamic. Kinetic solubility is often measured in high-throughput screens and reflects the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock).[6][10] Thermodynamic solubility is the true equilibrium value and is the gold standard for characterization.[6][10]

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is the universally recognized reference method for determining thermodynamic solubility.[8][10] It involves equilibrating an excess of the solid compound with the solvent over a defined period.

Causality: This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[8] Agitation ensures maximum surface area contact, and a sufficient equilibration time (24-72 hours) allows the dissolution process to reach its endpoint.[10] Post-equilibration, physical separation of the solid is critical to ensure only the dissolved analyte is measured.[6]

Methodology:

-

Preparation: Add an excess amount of the solid compound (enough to ensure some remains undissolved) to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours.[10]

-

Phase Separation: Allow the vials to stand, then separate the saturated supernatant from the excess solid. This is best achieved by centrifugation followed by filtering the supernatant through a low-binding syringe filter (e.g., 0.45 µm PVDF).[10]

-

Quantification:

-

Accurately dilute a known volume of the filtered supernatant with a suitable mobile phase.

-

Analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.[8][14]

-

Construct a standard curve with known concentrations of the compound to ensure accurate quantification.

-

-

Calculation: The solubility is calculated based on the measured concentration and the dilution factor, typically reported in mg/mL or µg/mL.

Application: Purification via Recrystallization

Recrystallization is a powerful purification technique that exploits differences in a compound's solubility at different temperatures.[15][16][17] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[18]

Caption: Decision process for selecting a suitable single-solvent system for recrystallization.

Causality: This process works by dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. As the solution cools slowly, the solubility of the desired compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor.[15][16][18] Slow cooling is essential for the formation of large, pure crystals.[18]

Methodology:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat to boiling while stirring.[18]

-

Create Saturated Solution: Continue adding small portions of hot solvent until the compound just dissolves. Using the minimum amount of solvent is key to maximizing the yield.[18]

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.[18] Further cooling in an ice bath can maximize crystal formation once initial crystallization is complete.[16]

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[15] Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.[15]

-

Drying: Dry the purified crystals in a vacuum oven or by air drying to remove all traces of solvent before final analysis (e.g., melting point, NMR).[15]

Representative Solubility Profile

The fluorinated aniline ring imparts some lipophilicity, while the acrylate and amine groups can participate in hydrogen bonding. This results in a mixed solubility profile.

| Solvent Class | Example Solvent | Expected Solubility | Rationale |

| Nonpolar | Heptane, Toluene | Insoluble / Sparingly Soluble | The polar N-H and C=O groups limit solubility in nonpolar media. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Soluble / Very Soluble | Good balance of polarity to dissolve the molecule without strong H-bonding competition. |

| Polar Protic | Ethanol, Methanol | Moderately Soluble | The solvent's H-bonding can solvate the polar groups, but the aromatic core limits high solubility. |

| Aqueous | Water, pH 7.4 Buffer | Insoluble | The molecule is largely nonpolar and lacks ionizable groups in the neutral pH range, leading to poor aqueous solubility. |

Conclusion

The 2,5-difluoroanilino acrylate scaffold is a platform for developing novel compounds with significant potential. The successful translation of these compounds from the bench to real-world applications is critically dependent on a robust understanding of their physicochemical properties. The experimental protocols and theoretical frameworks presented in this guide provide the necessary tools for researchers to thoroughly characterize the melting point, structure, and solubility of these derivatives. This foundational knowledge enables informed decisions in purification, formulation, and screening, ultimately accelerating the research and development lifecycle.

References

- Vertex AI Search. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Chem-Impex. 2,5-Difluoroaniline.

- DiVA. Solubility determination of compounds of pharmaceutical interest.

- Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- JoVE Science Education Database. Recrystallization.

- Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Benchchem. (2025). A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products.

- University of Colorado Boulder. Recrystallization.

- Benchchem. (2025). A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Derivatives.

- University of Missouri-St. Louis. Experiment 9 — Recrystallization.

- University of Calgary. Melting point determination.

- Google Patents. JP4171635B2 - Method for producing 2-alkyl-2-adamantyl (meth) acrylate.

- Wikipedia. Recrystallization (chemistry).

- Kwantlen Polytechnic University. Experiment 1: Melting-point Determinations.

- Sigma-Aldrich. 2,5-Difluoroaniline 99.5 367-30-6.

- ChemicalBook. 2,5-Difluoroaniline CAS#: 367-30-6.

- PubChem. 2,5-Difluoroaniline | C6H5F2N | CID 67775.

- Google Patents. US3900519A - Process for preparing para-fluoroanilines.

- Sigma-Aldrich. 2,5-Difluoroaniline 99.5 367-30-6.

- ChemicalBook. 2,5-Difluoroaniline(367-30-6) 1 H NMR.

- PubMed. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.

- Sigma-Aldrich. 2,5-Difluoroaniline 99.5 367-30-6.

- Lab Supplies. 2,5-Difluoroaniline, 99.50% | 196606-25G.

- METTLER TOLEDO. DETERMINATION OF MELTING POINTS.

- Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- ResearchGate. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR | Request PDF.

- Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry.

- University of Illinois Chicago. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- ChemRxiv. Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates.

- Learning Space. Determination of Melting points and Boiling points.

- IB Documents. IB DP Chemistry 11.3 Spectroscopic identification of organic compounds SL Paper 3.

- MDPI. (2024). Synthesis and Properties of Novel Acrylic Fluorinated Surfactants.

- ResearchGate. 1 H NMR and IR spectra of compounds 2-5 | Download Table.

- ResearchGate. Polymers solubility in commonly used organic solvents. | Download Table.

- Wiley Online Library. (2011). Synthesis and Characterization of Poly(2,5-furan dicarboxylate)s Based on a Variety of Diols.

- ChemRxiv. (2022). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates.

- ResearchGate. (2022). Synthesis and styrene copolymerization of novel dichloro and difluoro ring-substituted octyl phenylcyanoacrylates.

- MDPI. (2022). Synthesis and Physicochemical Properties of Acrylate Anion Based Ionic Liquids.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. athabascau.ca [athabascau.ca]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. rheolution.com [rheolution.com]

- 8. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. raytor.com [raytor.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 13. lehigh.edu [lehigh.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Recrystallization [sites.pitt.edu]

- 16. amherst.edu [amherst.edu]

- 17. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 18. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

Literature review of Gould-Jacobs reaction intermediates

An In-depth Technical Guide to the Reaction Intermediates of the Gould-Jacobs Reaction

For researchers, synthetic chemists, and professionals in drug development, a profound understanding of reaction mechanisms is not merely academic; it is the bedrock of process optimization, yield improvement, and the rational design of novel molecular entities. The Gould-Jacobs reaction, a cornerstone in the synthesis of the medicinally vital quinoline scaffold, is a classic example where a detailed appreciation of its transient intermediates provides significant practical advantages.[1][2] This guide moves beyond a simple procedural overview to offer a deep mechanistic exploration of the key intermediates that govern the course of this powerful transformation.

The Gould-Jacobs Reaction: A Mechanistic Overview

First described in 1939, the Gould-Jacobs reaction provides a robust pathway to 4-hydroxyquinoline derivatives, which often exist predominantly in their 4-oxo tautomeric form (4-quinolones).[1][3][4] The overall transformation is a multi-step sequence beginning with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature thermal cyclization and, if desired, subsequent saponification and decarboxylation to yield the core 4-hydroxyquinoline structure.[1] The reaction's significance is underscored by its application in the synthesis of numerous antibacterial and antimalarial agents.[1][5]

The sequence proceeds through two principal, structurally distinct intermediates, the stability and reactivity of which dictate the reaction's efficiency and outcome. The general pathway is illustrated below.

Caption: Figure 1: Overall Gould-Jacobs Reaction Pathway

Intermediate I: The Diethyl Anilinomethylenemalonate Adduct

The first stable, and often isolable, intermediate in the Gould-Jacobs reaction is the enamine adduct formed from the condensation of the aniline and the malonic ester derivative.[5][6] This step involves a nucleophilic attack from the aniline's nitrogen atom onto the electron-deficient β-carbon of the ethoxymethylenemalonate, followed by the elimination of ethanol.[1]

Formation and Causality

The reaction is typically initiated by heating a mixture of the aniline and diethyl ethoxymethylenemalonate, often neat or in a suitable solvent, at temperatures ranging from 100-130 °C.[2] The driving force for this step is the formation of a highly conjugated and resonance-stabilized enamine system. Removing the ethanol byproduct, for instance, by applying a vacuum after the initial heating phase, is a common strategy to drive the reaction equilibrium toward the formation of this intermediate, in accordance with Le Châtelier's principle.[2]

Structural Characterization

The diethyl anilinomethylenemalonate intermediate is typically a crystalline solid that can be purified by recrystallization before proceeding to the high-temperature cyclization step.[2] Its structure can be unequivocally confirmed using standard spectroscopic techniques.

| Spectroscopic Method | Characteristic Features for Diethyl Anilinomethylenemalonate |

| ¹H NMR | N-H Proton: A broad singlet, typically downfield (~10-11 ppm), often showing coupling to the adjacent vinylic proton.Vinylic Proton (=CH-N): A doublet around 8.5 ppm, coupled to the N-H proton.Aromatic Protons: Signals in the aromatic region (~7.0-7.5 ppm) corresponding to the aniline ring.Ethyl Ester Protons: A quartet (~4.2 ppm) and a triplet (~1.3 ppm) for the -OCH₂CH₃ groups. |

| ¹³C NMR | Ester Carbonyls (C=O): Two signals in the range of 165-170 ppm.Vinylic Carbons: Signals for the C=C double bond, with the β-carbon (=C H-N) appearing significantly downfield (~150 ppm) due to its attachment to nitrogen.Aromatic Carbons: Signals within the typical aromatic region (115-140 ppm). |

| IR Spectroscopy | N-H Stretch: A sharp to medium absorption band around 3200-3300 cm⁻¹.C=O Stretch (Ester): A very strong, sharp absorption band around 1690-1720 cm⁻¹.[7]C=C Stretch: A strong absorption band around 1620-1650 cm⁻¹, characteristic of the conjugated enamine system.C-H Aromatic Stretch: Absorptions just above 3000 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated molecular weight (e.g., 263.29 for the unsubstituted phenyl derivative) will be observed.[8] |

Intermediate II: The 4-Oxo-4,4a-dihydroquinoline (The Cyclization Intermediate)

The conversion of the stable anilinomethylene malonate to the final quinoline product is the most energetically demanding step of the reaction. It proceeds via a thermal 6π-electron electrocyclization.[1] This pericyclic reaction involves the overlap of the p-orbitals of the aniline ring and the enamine double bond to form a new sigma bond.[9]

Energetics and Reaction Conditions

This electrocyclization has a high activation energy barrier, necessitating temperatures of 250 °C or higher.[2][5] This is the primary reason for the use of high-boiling, inert solvents like diphenyl ether or mineral oil in classical protocols.[10][11] These solvents act as a heat bath, providing the sustained thermal energy required to overcome the barrier. Modern approaches utilize microwave irradiation, which can dramatically shorten reaction times from hours to minutes by efficiently coupling with the polar intermediate and rapidly achieving the target temperature.[5]

A Transient Species

The immediate product of the 6π-electrocyclization is a transient, non-aromatic dihydroquinoline intermediate, specifically an ethyl 4-oxo-4,4a-dihydroquinoline-3-carboxylate.[1] This species is not isolated. It rapidly undergoes a[1][3]-proton shift (tautomerization) and elimination of a second molecule of ethanol to achieve the thermodynamically favorable, stable aromatic 4-hydroxyquinoline system. Given its fleeting nature, its existence is primarily supported by mechanistic principles of pericyclic reactions and computational studies rather than direct spectroscopic observation.[9][10]

Factors Influencing Intermediate Stability and Regioselectivity

The electronic nature of substituents on the aniline ring plays a critical role in the cyclization step.

-

Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) or alkyl (-R) groups at the meta or para positions of the aniline ring increase the electron density at the ortho positions.[1][12] This enhanced nucleophilicity facilitates the electrocyclization, making the reaction more efficient.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) strongly deactivate the aromatic ring towards electrophilic attack, significantly hindering the cyclization step and leading to poor yields.[12][13]

-

Regioselectivity with Asymmetrically Substituted Anilines: When an aniline is substituted at the meta position, two possible ortho positions are available for cyclization. The outcome is governed by a combination of steric and electronic factors.[11] A bulky substituent will sterically hinder cyclization at the adjacent ortho position, favoring the less hindered site. The electronic directing effects of the substituent also play a crucial role in determining which ortho carbon is more activated for ring closure.[11]

Experimental Protocols for Intermediate Analysis

The following workflows outline the synthesis and characterization of the key isolable intermediate and its subsequent conversion.

Caption: Figure 2: Experimental Workflow for Intermediate Synthesis & Analysis

Protocol 1: Synthesis of Diethyl Anilinomethylenemalonate (Intermediate I)

-

Reagent Combination: In a round-bottom flask, combine the substituted aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

-

Rationale: Using a slight excess of the malonate ester ensures the complete consumption of the potentially more valuable aniline.

-

-

Condensation: Heat the mixture with stirring at 100-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aniline.[2]

-

Rationale: This thermal energy is sufficient to drive the condensation reaction and the elimination of ethanol.

-

-

Isolation: Cool the reaction mixture to room temperature. The intermediate will often crystallize directly from the reaction mixture. If it remains an oil, scratching the flask with a glass rod or adding a seed crystal can induce crystallization.

-

Rationale: The intermediate is typically a solid at room temperature with lower solubility in the cooled reaction medium.

-

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield the pure intermediate.

Protocol 2: Microwave-Assisted Cyclization

-

Reagent Combination: In a 2-5 mL microwave vial, add the aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).[5]

-

Rationale: A larger excess of the malonate is sometimes used in microwave protocols where the initial condensation and cyclization occur in one pot.

-

-

Microwave Irradiation: Seal the vial and heat in a microwave reactor to the target temperature (e.g., 250-300 °C) for a specified time (e.g., 5-15 minutes).[5]

-

Rationale: High temperatures are crucial for the cyclization. Microwave heating provides rapid and efficient energy transfer.

-

-

Isolation: Cool the vial to room temperature, which should cause the 4-hydroxyquinoline product to precipitate.

-

Purification: Filter the solid product and wash with a cold solvent like acetonitrile or diethyl ether to remove unreacted starting materials and byproducts. Dry the solid under vacuum.[5]

-

Rationale: The quinolone product has limited solubility in these organic solvents, especially when cold, allowing for efficient removal of impurities.

-

Quantitative Data: Microwave Synthesis Optimization

The efficiency of the cyclization is highly dependent on reaction conditions. The following data illustrates the impact of temperature and time on the microwave-assisted synthesis of ethyl 4-hydroxyquinoline-3-carboxylate.

| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |

| 1 | 250 | 7.5 | 1 |

| 2 | 250 | 15 | 9 |

| 3 | 300 | 7.5 | 37 |

| 4 | 300 | 5 | 47 |

Data adapted from a Biotage application note.[5]

Analysis: This data clearly demonstrates that temperature is the critical factor for the cyclization step. At 250 °C, the conversion of the anilinomethylenemalonate intermediate is extremely slow (Entries 1 & 2). Increasing the temperature to 300 °C significantly improves the yield by providing sufficient energy to overcome the activation barrier of the electrocyclization (Entry 3). However, optimizing the reaction time is also crucial, as prolonged heating at high temperatures can lead to degradation, hence the higher yield at a shorter time in Entry 4.[5]

Conclusion

A detailed examination of the Gould-Jacobs reaction reveals a tale of two intermediates: the stable, isolable anilinomethylenemalonate adduct and the transient, high-energy dihydroquinoline species. The formation and characterization of the first intermediate are straightforward, governed by the principles of condensation chemistry. In contrast, the second intermediate represents the energetic crux of the entire synthesis. Understanding that the high-temperature requirement is a direct consequence of the activation energy for a 6π-electrocyclic ring closure provides chemists with the causal framework needed to optimize reaction conditions, whether through the selection of high-boiling solvents or the application of modern technologies like microwave synthesis. This mechanistic insight transforms the Gould-Jacobs reaction from a historical named reaction into a predictable and adaptable tool for the synthesis of complex quinoline derivatives.

References

-

Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

-

Gould-Jacobs Reaction. (n.d.). Name Reactions in Organic Synthesis. Retrieved February 27, 2026, from [Link]

-

Gould-Jacobs Reaction. (n.d.). Comprehensive Organic Name Reactions and Reagents. Retrieved February 27, 2026, from [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Retrieved February 27, 2026, from [Link]

-

Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. (2014). ResearchGate. Retrieved February 27, 2026, from [Link]

- Novel naphthyridine-, quinoline- and benzoxazinecarboxylic acids as antibacterial agents. (1989). Google Patents.

-

Synthesis and Characterization of Novel 4-oxo-1,4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl. (2015). SID.ir. Retrieved February 27, 2026, from [Link]

-

Electrocyclic Ring Opening And Closure (2) - Six (or Eight) Pi Electrons. (2026). Master Organic Chemistry. Retrieved February 27, 2026, from [Link]

-

Stereoselective 6π-Electron Electrocyclic Ring-Closures of 2-Halo-Amidotrienes Via a Remote 1,6-Asymmetric Induction. (2010). PMC. Retrieved February 27, 2026, from [Link]

-

4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors. (2016). PubMed. Retrieved February 27, 2026, from [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). University of Colorado Boulder. Retrieved February 27, 2026, from [Link]

-

Diethyl malonate. (n.d.). NIST WebBook. Retrieved February 27, 2026, from [Link]

-

Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

-

The Chemistry of Quinoline Intermediates: Focusing on 4-oxo-1,4-dihydroquinoline-3-carboxylic Acid. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 27, 2026, from [Link]

-

Substituent Effects. (n.d.). University of California, Irvine. Retrieved February 27, 2026, from [Link]

-

Substituent effects on aromatic stacking interactions. (2005). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 27, 2026, from [Link]

-

Infrared Spectroscopy. (2023). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

-

Infrared Spectroscopy Explained. (2025). RevisionDojo. Retrieved February 27, 2026, from [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Diethyl 2-(((2-aminophenyl)amino)methylene)malonate | C14H18N2O4 | CID 1950103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. nbinno.com [nbinno.com]

- 5. ablelab.eu [ablelab.eu]

- 6. Diethyl 2-ethyl-2-phenylmalonate(76-67-5) 1H NMR spectrum [chemicalbook.com]

- 7. revisiondojo.com [revisiondojo.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. people.chem.ucsb.edu [people.chem.ucsb.edu]

A Senior Application Scientist's Guide to Molecular Weight and Formula Verification

In the landscape of chemical research and drug development, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent data is built. An erroneous structural assignment can lead to wasted resources, misinterpreted results, and potentially unsafe therapeutics. This guide provides an in-depth technical overview of the core principles and methodologies for verifying the molecular weight and formula of a chemical compound, with a particular focus on the synergistic interplay of modern analytical techniques.

The Foundational Role of the CAS Number

Before delving into experimental verification, it is crucial to acknowledge the importance of the Chemical Abstracts Service (CAS) number. A CAS number is a unique numerical identifier assigned to every chemical substance described in the scientific literature.[1][2][3] Its significance lies in its ability to provide an unambiguous, universal, and reliable means of identifying a chemical, regardless of its various systematic, generic, or trade names.[1][2][3][4][5] For researchers and drug development professionals, the CAS number serves as a critical tool for accessing a wealth of information, including chemical structures, physical properties, safety data, and regulatory status from extensive databases like SciFinder and PubChem.[1][3][4] The use of CAS numbers is mandated in Safety Data Sheets (SDS) and is relied upon by regulatory bodies such as the Environmental Protection Agency (EPA), highlighting its integral role in compliance and safety.[2][3][4]

Core Principles: Defining Molecular Weight and Formula

A thorough understanding of fundamental concepts is paramount. While often used interchangeably, "molecular weight" and "molecular mass" have distinct definitions.[6][7]

-

Molecular Mass: The mass of a single molecule, calculated by summing the masses of its constituent atoms using their individual isotopic masses.[6][8] It is expressed in atomic mass units (amu) or Daltons (Da).[6][9]

-

Molecular Weight (or Molar Mass): The mass of one mole of a substance, expressed in grams per mole ( g/mol ).[6][8][10] It represents a weighted average of the masses of the naturally occurring isotopes of the elements in the molecule.[7][8]

The empirical formula represents the simplest whole-number ratio of atoms of each element in a compound, while the molecular formula specifies the actual number of atoms of each element in a molecule.[11][12][13] The verification process aims to confirm both the molecular weight and the molecular formula with the highest possible confidence.

An Integrated Approach to Verification: A Self-Validating Workflow

Caption: Integrated workflow for compound verification.

High-Resolution Mass Spectrometry: The Cornerstone of Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[14][15] For the purpose of molecular formula verification, high-resolution mass spectrometry (HRMS) is indispensable.[16][17][18] Unlike low-resolution methods, HRMS can measure the mass of a molecule with exceptional accuracy (typically to four or more decimal places), allowing for the differentiation of compounds with very similar nominal masses.[16][18][19]

Key HRMS Techniques and Their Principles

| Technique | Principle | Applications |

| Time-of-Flight (TOF) | Ions are accelerated by an electric field and their time of flight to a detector is measured. Lighter ions travel faster and arrive sooner. | Rapid screening, analysis of large biomolecules. |

| Orbitrap | Ions are trapped in an electrostatic field and their orbital frequencies are measured. The frequency is inversely proportional to the square root of the m/z ratio. | High-resolution, high-accuracy mass measurements for confident formula determination.[20] |

| Fourier Transform Ion Cyclotron Resonance (FT-ICR) | Ions are trapped in a magnetic field and their cyclotron frequency is measured. This technique offers the highest resolution and mass accuracy. | Analysis of complex mixtures, metabolomics, proteomics.[17] |

Experimental Protocol: Molecular Formula Determination by HRMS

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Instrument Calibration: Calibrate the HRMS instrument using a known standard with a mass close to that of the analyte to ensure high mass accuracy.

-

Direct Infusion or LC-MS: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). LC-MS is preferred for complex mixtures.[21]

-

Ionization: Utilize a soft ionization technique such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to generate intact molecular ions with minimal fragmentation.

-

Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range.

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion (e.g., [M+H]+, [M-H]-, [M+Na]+).

-

Determine the accurate mass of this peak to at least four decimal places.

-

Use the instrument's software to generate a list of possible molecular formulas that fall within a narrow mass tolerance (typically <5 ppm).[20]

-

Compare the theoretical isotopic pattern for the proposed formula with the experimentally observed isotopic distribution to further confirm the elemental composition.

-

Elemental Analysis: Establishing the Empirical Formula

Elemental analysis (EA), often performed via combustion analysis, provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound.[11] This data is used to calculate the empirical formula, which is the simplest whole-number ratio of the elements in the compound.[11][12][13][22][23]

Experimental Protocol: Empirical Formula Determination by Combustion Analysis

-

Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the pure, dry compound into a tin or silver capsule.

-

Combustion: The sample is combusted at high temperatures (around 1000 °C) in a stream of oxygen.

-

Gas Separation: The resulting combustion gases (CO2, H2O, N2, and SO2) are separated by gas chromatography.

-

Detection: A thermal conductivity detector measures the amount of each gas.

-

Calculation:

The Power of Spectroscopy: Confirming the Molecular Structure

While HRMS and EA provide the molecular and empirical formulas, they do not reveal the connectivity of the atoms. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for elucidating the molecular structure, thereby providing ultimate confirmation of the molecular formula.[24][25][26]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule, including the number of different types of protons and carbons, their connectivity, and their spatial relationships.[24][26]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[26]

The combination of NMR and IR data allows for the piecing together of the molecular structure, which must be consistent with the molecular formula determined by HRMS and EA.[24][25]

Data Reporting and Integrity

The accurate and transparent reporting of analytical data is a cornerstone of scientific integrity.[27][28][29][30] When publishing or documenting the characterization of a new compound, it is essential to provide the following:

-

HRMS: The determined accurate mass, the calculated mass for the proposed formula, the mass error in ppm, and the ionization method.

-

Elemental Analysis: The calculated and found percentages for C, H, N, and S.

-

NMR and IR: The full spectral data or, at a minimum, a detailed description of the key signals and their assignments.

Conclusion

The verification of a compound's molecular weight and formula is a critical, multi-step process that requires the thoughtful application of several complementary analytical techniques. By integrating the high-accuracy mass measurements from HRMS with the elemental composition data from EA and the structural insights from NMR and IR spectroscopy, researchers can achieve a high degree of confidence in their molecular assignments. This rigorous, self-validating approach is fundamental to ensuring the reliability and reproducibility of chemical research and the development of safe and effective new medicines.

References

-

Creative Safety Supply. (n.d.). Why is the CAS number important?. Retrieved from [Link]

-

International Enviroguard. (2024, March 19). Workplace Safety: Why is the CAS Number Important?. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. Retrieved from [Link]

-

Chem.libretexts.org. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]

-

Longdom Publishing. (2024, May 23). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Retrieved from [Link]

-

Global HazMat. (n.d.). What is a CAS number, how is it assigned & why it's so important?. Retrieved from [Link]

-

Keles, S. (2023, May 23). Understanding CAS Numbers: The Key to Accurate Chemical Identification. Retrieved from [Link]

-

Metabolomics.news. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. Retrieved from [Link]

-

ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link]

-

Vichem. (2025, December 30). What Is a Chemical CAS Number? Meaning and How to Use It. Retrieved from [Link]

-

IUPAC. (n.d.). Molar mass. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link]

-

CHEM 1114 – Introduction to Chemistry. (n.d.). 5.4 Determining Empirical and Molecular Formulas. Retrieved from [Link]

-

IUPAC. (1988). Definitions of Terms Relating to Individual Macromolecules, Their Assemblies, and Dilute Polymer Solutions. Retrieved from [Link]

-

ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. Retrieved from [Link]

-

IJSDR. (2024, June 15). Navigating Mass Spectrometry: A Comprehensive Guide to Basic Concepts and Techniques. Retrieved from [Link]

-

Broad Institute. (n.d.). What is Mass Spectrometry?. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

RSC Publishing. (n.d.). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. Retrieved from [Link]

-

Free PDF Library. (n.d.). Molecular Mass And Molecular Weight. Retrieved from [Link]

-

Wikipedia. (n.d.). Molar mass. Retrieved from [Link]

-

Thermopedia. (2011, February 3). ATOMIC WEIGHT. Retrieved from [Link]

-

Chemistry LibreTexts. (2026, January 27). 3.5: Empirical Formulas from Analysis. Retrieved from [Link]

-

PMC. (2025, October 9). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

-

OpenStax. (2019, February 14). 3.2 Determining Empirical and Molecular Formulas. Retrieved from [Link]

-

ACS Publications. (2009, August 13). Reporting Analytical Data. Retrieved from [Link]

-

Diablo Analytical. (n.d.). NIST Mass Spectral Library. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 7). 3 Data Management Best Practices. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

-

ResearchGate. (2024, August 12). (PDF) Towards automatically verifying chemical structures: the powerful combination of ¹H NMR and IR spectroscopy. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). NIST/EPA/NIH Mass Spectral Library 2023. Retrieved from [Link]

-

Chemmunity. (2024, February 21). The Main Purpose of Infrared Spectroscopy, NMR Spectroscopy and Mass Spectrometry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

PMC. (2023, May 18). NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. Retrieved from [Link]

-

SpectralWorks. (n.d.). NIST MS and MS/MS Libraries. Retrieved from [Link]

-

PMC. (n.d.). Guidelines for the Reporting of Numerical Data and Experimental Procedures. Retrieved from [Link]

-

Oreate AI Blog. (2025, December 31). Understanding Molecular Weight: A Guide to the Basics. Retrieved from [Link]

-

Fiveable. (2025, August 15). Understanding Molecular and Formula Weights. Retrieved from [Link]

-

De Gruyter. (n.d.). Data format standards in analytical chemistry. Retrieved from [Link]

-

PMC. (2021, April 7). Integrated Approach for Species Identification and Quality Analysis for Labisia pumila Using DNA Barcoding and HPLC. Retrieved from [Link]

-

LinkedIn. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

-

PubMed. (2025, October 21). A Practical Approach for Validation of Compound Identification in Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

AZoM. (2024, August 22). How to Analyze Molecular Weight. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). How to Determine Molecular Weight?. Retrieved from [Link]

Sources

- 1. creativesafetysupply.com [creativesafetysupply.com]

- 2. What is a CAS number, how is it assigned & why it’s so important? [globalhazmat.com]

- 3. pharmaoffer.com [pharmaoffer.com]

- 4. int-enviroguard.com [int-enviroguard.com]

- 5. vichem.vn [vichem.vn]

- 6. web.app.vivianfestas.com.br [web.app.vivianfestas.com.br]

- 7. Understanding Molecular Weight: A Guide to the Basics - Oreate AI Blog [oreateai.com]

- 8. Molar mass - Wikipedia [en.wikipedia.org]

- 9. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 10. webqc.org [webqc.org]

- 11. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 12. 5.4 Determining Empirical and Molecular Formulas – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. acdlabs.com [acdlabs.com]

- 15. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 16. resolvemass.ca [resolvemass.ca]

- 17. longdom.org [longdom.org]

- 18. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Mass Spectrometry [chemistry.emory.edu]

- 22. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 23. 3.2 Determining Empirical and Molecular Formulas - Chemistry 2e | OpenStax [openstax.org]

- 24. Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. m.youtube.com [m.youtube.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. Experimental reporting [rsc.org]

- 30. Guidelines for the Reporting of Numerical Data and Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

The Subtle Shift: A Technical Guide to 2,4- and 2,5-Difluoro Isomer Intermediates in Drug Discovery

Introduction: The Strategic Imperative of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine has transcended trend to become a foundational principle.[1] More than half of all newly approved small-molecule drugs feature at least one fluorine atom, a testament to its remarkable ability to fine-tune molecular properties for therapeutic benefit.[1] The small van der Waals radius of fluorine, comparable to hydrogen, allows it to act as a bioisostere, while its extreme electronegativity profoundly influences a molecule's electronic character, metabolic stability, and binding affinity.[2][3] These modifications can be the critical difference between a failed candidate and a successful therapeutic.[1]

This guide delves into the nuanced yet significant differences between two common difluorinated phenyl intermediates: the 2,4-difluoro and 2,5-difluoro isomers. While seemingly minor, the positional shift of a single fluorine atom can have cascading effects on a molecule's synthesis, physicochemical properties, and ultimately, its pharmacological activity. For researchers, scientists, and drug development professionals, a deep understanding of these isomeric distinctions is paramount for rational drug design and the efficient development of novel therapeutics.

The 2,4-Difluoro Isomer: A Workhorse in Pharmaceutical Synthesis

The 2,4-difluorophenyl moiety is a frequently encountered structural motif in a wide array of pharmaceuticals. Its prevalence is due in part to the well-established synthetic routes to key intermediates and its proven utility in enhancing drug-like properties.

Synthesis of Key 2,4-Difluoro Intermediates

The synthesis of 2,4-difluoro intermediates often begins with commercially available starting materials like 1,2,4-trichlorobenzene or 2,4-difluoronitrobenzene.[4] The choice of starting material is often dictated by cost and scalability, with the route from 1,2,4-trichlorobenzene being suitable for large-scale production due to its inexpensive starting material.[4]

A typical synthetic workflow for producing 2,4-difluoroaniline, a versatile building block, is illustrated below.

Caption: Synthetic route to 2,4-difluoroaniline from 1,2,4-trichlorobenzene.

Experimental Protocol: Synthesis of 2,4-Difluoroaniline from 2,4-Difluoro-5-chloronitrobenzene [4]

-

To a solution of 2,4-difluoro-5-chloronitrobenzene in a suitable solvent (e.g., methanol), add a palladium on carbon (Pd/C) catalyst.

-

Pressurize the reaction vessel with hydrogen gas.

-

The reaction is typically stirred at room temperature or with gentle heating until the reduction of the nitro group and hydrogenolysis of the chlorine atom is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

-

The crude 2,4-difluoroaniline can then be purified by distillation or crystallization.

Physicochemical and Spectroscopic Profile

The 2,4-difluoro substitution pattern imparts distinct physicochemical properties that are summarized in the comparative table below. Spectroscopic analysis is crucial for the unambiguous identification of this isomer.

Spectroscopic Insights:

-

¹H NMR: The proton NMR spectrum of a 2,4-difluorophenyl derivative will exhibit a complex splitting pattern for the aromatic protons due to both H-H and H-F couplings.[2][5]

-

¹³C NMR: The carbon signals are split by the attached fluorine atoms, with the magnitude of the coupling constant providing valuable structural information.[5]

-

¹⁹F NMR: The fluorine NMR spectrum typically shows two distinct signals, and their chemical shifts and coupling constants are characteristic of the 2,4-substitution pattern.[2][6]

-

FT-IR: The infrared spectrum will show characteristic C-F stretching vibrations, typically in the 1100-1300 cm⁻¹ region, along with aromatic C-H and C=C stretching bands.[6][7]

The 2,5-Difluoro Isomer: An Emerging Player with Unique Attributes

While less ubiquitous than its 2,4-counterpart, the 2,5-difluorophenyl moiety is gaining traction in drug discovery for its ability to confer a different set of electronic and conformational properties.

Synthesis of Key 2,5-Difluoro Intermediates

The synthesis of 2,5-difluoro intermediates often starts from 1,4-difluorobenzene. The preparation of 2,5-difluorobenzaldehyde, a key building block, is a good example of the synthetic strategies employed.

Caption: Synthesis of 2,5-difluorobenzaldehyde from 1,4-difluorobenzene.

Experimental Protocol: Synthesis of 2,5-Difluorobenzaldehyde [3]

-

A solution of 1,4-difluorobenzene in an anhydrous solvent like tetrahydrofuran (THF) is cooled to a low temperature (e.g., -60°C).

-

n-Butyllithium is added dropwise, maintaining the low temperature, to effect lithiation.

-

A formylating agent, such as N-methylformanilide, dissolved in THF is then added to the reaction mixture.

-

After stirring, the reaction is quenched with ice water and neutralized.

-

The product is extracted with an organic solvent, and the combined organic layers are washed and dried.

-

Purification by distillation under reduced pressure yields 2,5-difluorobenzaldehyde.

Physicochemical and Spectroscopic Profile

The 2,5-difluoro substitution pattern results in a different dipole moment and electronic distribution across the aromatic ring compared to the 2,4-isomer, which can influence its interactions with biological targets.

Spectroscopic Insights:

-

¹H NMR: The aromatic region of the proton NMR spectrum for a 2,5-difluorophenyl derivative will also show complex splitting due to H-H and H-F couplings, but with a different pattern compared to the 2,4-isomer.[8]

-

¹³C NMR: Similar to the 2,4-isomer, carbon signals will be split by fluorine, but the coupling constants will differ due to the change in the relative positions of the fluorine atoms.

-

¹⁹F NMR: The ¹⁹F NMR will again show two signals, but their chemical shifts will be distinct from those of the 2,4-isomer, allowing for clear differentiation.[9]

-

FT-IR: The C-F stretching vibrations in the IR spectrum will be present, but their exact frequencies and intensities may differ slightly from the 2,4-isomer due to the change in molecular symmetry.[9]

Comparative Analysis: 2,4- vs. 2,5-Difluoro Isomers

The choice between incorporating a 2,4- or 2,5-difluorophenyl group into a drug candidate is a strategic decision that can significantly impact its properties.

| Property | 2,4-Difluoro Isomer Intermediate | 2,5-Difluoro Isomer Intermediate | Rationale for a Scientist's Choice |

| Dipole Moment | Generally higher due to the asymmetric arrangement of the electron-withdrawing fluorine atoms. | Generally lower as the vector sum of the C-F bond dipoles is smaller. | A higher dipole moment might be desirable for specific polar interactions with a target protein, while a lower dipole moment could be preferred to enhance membrane permeability. |

| Electronic Effects | The fluorine at position 4 can participate in resonance, while the fluorine at position 2 exerts a strong inductive effect. | Both fluorine atoms exert primarily inductive effects, with less resonance contribution compared to the 4-fluoro substituent. | The choice depends on whether a combination of inductive and resonance effects (2,4-isomer) or predominantly inductive effects (2,5-isomer) is desired to modulate the pKa of a nearby functional group or to influence the electronic nature of the aromatic ring for specific interactions. |

| Metabolic Stability | The 2- and 4-positions are blocked from oxidative metabolism (e.g., by Cytochrome P450 enzymes).[10][11] | The 2- and 5-positions are blocked from oxidative metabolism.[10] | The selection would depend on the predicted metabolic "soft spots" on the aromatic ring of the non-fluorinated analog. If the 4- or 5-position is more susceptible to metabolism, the corresponding difluoro isomer would be chosen to block that site. |

| Conformational Preference | The ortho-fluorine at position 2 can induce a specific conformational bias in adjacent substituents through steric or electronic interactions. | The ortho-fluorine at position 2 also induces a conformational preference, but the overall conformational landscape may differ due to the absence of a fluorine at the 4-position. | The desired three-dimensional shape of the molecule to fit into a protein binding pocket would guide the choice. The specific conformational constraints imposed by each isomer can be crucial for optimizing binding affinity and selectivity. |

Applications in Drug Development: Case Studies

The strategic use of these isomers is best illustrated through their application in the development of successful drugs.

2,4-Difluoro Isomers in Action

-

Dolutegravir: The antiretroviral drug Dolutegravir incorporates a 2,4-difluorobenzylamine moiety. This group is crucial for its therapeutic activity, likely contributing to its binding affinity and favorable pharmacokinetic profile.

-

VEGFR-2 Kinase Inhibitors: The 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group has been identified as a key pharmacophore in a series of potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target in cancer therapy.[12]

2,5-Difluoro Isomers in Drug Candidates

-

Dopamine Transporter Ligands: Novel 2,5-disubstituted piperidine derivatives, which can be synthesized from 2,5-difluorophenyl intermediates, have shown potent and selective activity for the dopamine transporter, a key target in neurological disorders.

-

Antibacterial Agents: Hydrazone derivatives of 2,5-difluorobenzoic acid have been synthesized and shown to possess significant antibacterial activity.[13]

Conclusion: A Nuanced Approach to Rational Drug Design

The difference between 2,4- and 2,5-difluoro isomer intermediates is a compelling example of how subtle structural modifications can lead to significant changes in molecular properties and biological activity. A thorough understanding of the distinct synthetic routes, physicochemical characteristics, and spectroscopic signatures of each isomer is essential for medicinal chemists. The choice between these two building blocks is not arbitrary but a calculated decision based on the specific therapeutic target and the desired pharmacokinetic profile. By leveraging the unique attributes of each isomer, researchers can more effectively navigate the complexities of drug design and accelerate the development of safer and more effective medicines.

References

-

Patsnap Eureka. (2017, May 10). Method for preparing 2,5-difluorobenzaldehyde through continuous oxidation of 2,5-difluorotoluene. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromo-2,5-difluorobenzaldehyde. [Link]

-

Lab Supplies. (n.d.). 2,5-Difluoroaniline, 99.50%. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,5-difluoroaniline. [Link]

-

ResearchGate. (2025, August 6). Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents. [Link]

-

MDPI. (2024, February 4). N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]

-

Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

- Li, Z., & Huang, N. (1996). Syntheses of 2-Chloro-4,5-Difluorobenzoic Acid.

-

Universitas Airlangga. (2024, January 30). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. [Link]

-

ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

-

PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 2′-[(2′,4′-difluorobiphenyl-4-yl)carbonyl]-1′-phenyl-1′,2′,5′,6′,7′,7a'-hexahydrospiro[indole-3,3′-pyrrolizin]-2(1H)-one. [Link]

-

Chem-Impex. (n.d.). 2,5-Difluoroaniline. [Link]

- Fun, H. K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). 1-(2,4-Difluorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2447.

-

ResearchGate. (n.d.). Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. [Link]

-

ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

- Priya, A., Kumar, N. M., & Nargund, S. L. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research, 12(14), 835-853.

- Smith, A. M., et al. (2007). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 128(9), 1055-1060.

-

National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. [Link]

-

ResearchGate. (2024, December 27). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. [Link]

-

MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

ResearchGate. (2025, August 7). Molecular and crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan. [Link]

- Google Patents. (n.d.). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.

-

IUCr Journals. (n.d.). Molecular and crystal structure of 2,5-bis[(4- fluorophenyl)iminomethyl]furan. [Link]

-

ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. [Link]

-

ResearchGate. (2025, August 6). Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]

-

PubMed. (2008, February 15). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][3][14]triazine-based VEGFR-2 kinase inhibitors. [Link]

-

Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,5-Difluorobenzaldehyde | 2646-90-4 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. scholar.unair.ac.id [scholar.unair.ac.id]

- 8. 2-(2,5-DIFLUORO-PHENYL)-PYRROLIDINE(886503-15-7) 1H NMR spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Method for preparing 2,5-difluorobenzaldehyde through continuous oxidation of 2,5-difluorotoluene - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application Note: Protocol for the Thermal Cyclization of Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate

Introduction & Mechanistic Rationale

The synthesis of highly functionalized quinolones is a cornerstone in the development of kinase inhibitors, antibacterial fluoroquinolones, and antimalarial therapeutics. The thermal cyclization of anilinoacrylates—a variant of the classic Gould-Jacobs reaction[1]—is a robust and scalable method for constructing the 4-oxo-1,4-dihydroquinoline core.

Specifically, the thermal cyclization of ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate (also known as ethyl 2-cyano-3-(2,5-difluoroanilino)acrylate) yields 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS: 61338-33-8)[2]. Unlike the standard Gould-Jacobs reaction, which utilizes diethyl ethoxymethylenemalonate to produce a 3-carboxylate derivative, the use of a cyanoacrylate precursor directs the cyclization to form a 3-carbonitrile quinolone[3].

Mechanistic Causality

The reaction proceeds via a thermally induced 6π-electrocyclization. The high activation energy required for the temporary disruption of aromaticity during the cyclization step necessitates temperatures exceeding 240 °C. Dowtherm A (a eutectic mixture of 73.5% biphenyl and 26.5% diphenyl ether) is the solvent of choice due to its high boiling point (~258 °C), excellent thermal stability, and chemical inertness[3]. Following the electrocyclic ring closure, rapid tautomerization and the elimination of ethanol restore aromaticity to the newly formed pyridine ring, driving the reaction thermodynamically forward to the 4-oxo-1,4-dihydroquinoline[1].

Mechanistic pathway of the thermal cyclization via 6π-electrocyclization.

Experimental Workflow & Protocol

Self-Validating System: This protocol is explicitly designed to minimize thermal degradation. By pre-heating the Dowtherm A and adding the substrate directly to the hot solvent ("hot addition"), the substrate rapidly overcomes the activation barrier. This kinetic control favors intramolecular cyclization over intermolecular condensation or polymerization.

Materials & Reagents

-

Substrate: Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate

-

Solvent: Dowtherm A (Biphenyl/Diphenyl ether eutectic mixture)

-

Anti-solvent: Hexane or Petroleum Ether (for precipitation and washing)

-

Purification: N,N-Dimethylformamide (DMF) or Ethanol (EtOH)

Step-by-Step Procedure

-

Solvent Pre-heating: Charge a multi-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and mechanical stirrer with Dowtherm A (approx. 10 mL per gram of substrate). Flush the system with inert gas (N₂ or Ar) and heat to 250–255 °C using a high-temperature heating mantle.

-

Substrate Addition: Once the solvent temperature stabilizes at >250 °C, carefully add the ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate in small portions. (Caution: Addition will cause the rapid evolution of ethanol vapor; ensure the condenser is adequately cooled and the system is vented to a bubbler).

-

Thermal Cyclization: Maintain the reaction mixture at reflux (250–260 °C) for 2 to 4 hours. The progress of the reaction can be self-validated by monitoring the disappearance of the distinct yellow color of the starting acrylate into a dark brown solution. Confirm completion via LC-MS or TLC (aliquots cooled and dissolved in EtOAc).

-

Cooling & Precipitation: Remove the heating mantle and allow the reaction mixture to cool to approximately 70 °C. Slowly add an equal volume of hexane or petroleum ether to the warm mixture under vigorous stirring to precipitate the product. Allow the mixture to cool completely to room temperature.

-

Isolation: Filter the precipitated 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile under vacuum. Wash the filter cake thoroughly with copious amounts of hexane to remove all residual Dowtherm A.

-